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Compound of Interest

Compound Name: Epiquinidine

Cat. No.: B559691 Get Quote

Technical Support Center: Mitsunobu Inversion
of Quinidine
This technical support center provides researchers, scientists, and drug development

professionals with detailed protocols, troubleshooting guides, and frequently asked questions

for the Mitsunobu inversion of the C9 hydroxyl group of quinidine.

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of performing a Mitsunobu inversion on quinidine?

The primary purpose is to invert the stereochemistry at the C9 position of quinidine to

synthesize its diastereomer, 9-epi-quinine (quinine). This stereoselective conversion is a crucial

step in the synthesis of quinine from quinidine and for creating various derivatives used in

asymmetric catalysis and drug development.[1]

Q2: Which azodicarboxylate, DEAD or DIAD, is better for the inversion of quinidine?

Studies on similar substrates suggest that the choice between diethylazodicarboxylate (DEAD)

and diisopropylazodicarboxylate (DIAD) may not significantly influence the overall yield.[2]

However, DIAD is often preferred due to being less hazardous than DEAD.[3] The critical factor

for a successful reaction is often the acidity of the nucleophile.[2]

Q3: My reaction yield is low. What are the most common causes?
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Low yields in the Mitsunobu reaction are common and can be attributed to several factors:

Reagent Quality: Triphenylphosphine (PPh3) can oxidize over time, and azodicarboxylates

can degrade. Use fresh or purified reagents.

Solvent Purity: The presence of water can consume the reagents. Use anhydrous solvents.

Nucleophile Acidity: The pKa of the nucleophilic acid is critical. Nucleophiles with a pKa > 13

may be too basic to effectively protonate the betaine intermediate, leading to side reactions.

[4] For sterically hindered alcohols like quinidine, using a more acidic nucleophile such as p-

nitrobenzoic acid can improve yields.[2]

Steric Hindrance: The bulky structure of quinidine can hinder the reaction. Longer reaction

times or elevated temperatures may be necessary.

Q4: What are the main by-products, and how can I remove them?

The two major by-products are triphenylphosphine oxide (TPPO) and the dialkyl

hydrazinedicarboxylate.[5] These can complicate purification.[5] Strategies for removal include:

Chromatography: Standard silica gel chromatography is the most common method.

Precipitation/Filtration: TPPO and the hydrazine by-product can sometimes be precipitated

by adding a non-polar solvent (like hexanes or diethyl ether) to the crude reaction mixture

and removed by filtration.

Modified Reagents: Using polymer-supported triphenylphosphine allows the resulting

phosphine oxide to be removed by simple filtration.[4] Alternatively, using reagents like di-(4-

chlorobenzyl)azodicarboxylate (DCAD) generates a hydrazine by-product that can be

precipitated and filtered off.[6]

Q5: Can I use other nucleophiles besides carboxylic acids?

Yes. A range of acidic nucleophiles can be used, allowing for the synthesis of various quinidine

derivatives. Suitable nucleophiles include hydrazoic acid (from DPPA) to form azides,

phthalimide for amines, and phenols for ethers.[7] The key requirement is a pKa typically below

13 to ensure the reaction proceeds efficiently.[8]
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Problem Probable Cause(s) Recommended Solution(s)

Reaction fails to start or

proceeds very slowly

(monitored by TLC).

1. Inactive Reagents: PPh3 is

oxidized, or DEAD/DIAD has

decomposed. 2. Low

Temperature: Reaction may be

too slow at 0 °C for a hindered

substrate. 3. Incorrect Reagent

Addition Order: The standard

order is not always optimal.

1. Use freshly opened or

purified PPh3 and

azodicarboxylate. 2. Allow the

reaction to warm to room

temperature and stir for an

extended period (12-24 hours).

3. Try pre-forming the betaine:

add DEAD/DIAD to PPh3 first,

followed by the alcohol

(quinidine), and finally the

nucleophile.[4]

Low yield of the inverted

product with significant starting

material remaining.

1. Insufficient Reagents:

Stoichiometry may be

inadequate for a challenging

substrate. 2. Weak

Nucleophile: The chosen

carboxylic acid or other

nucleophile is not acidic

enough (pKa is too high). 3.

Reaction Time: The reaction

was not allowed to proceed to

completion.

1. Increase the equivalents of

PPh3 and DEAD/DIAD (e.g.,

from 1.5 eq to 2.0 eq). 2.

Switch to a more acidic

nucleophile. For ester

formation, use p-nitrobenzoic

acid or chloroacetic acid

instead of benzoic acid.[2] 3.

Monitor the reaction by TLC

until the starting material is

fully consumed.

Formation of multiple side

products, complicating

purification.

1. Side reaction with

azodicarboxylate: If the

nucleophile is not sufficiently

acidic, the azodicarboxylate

can act as a competing

nucleophile. 2. High Reaction

Temperature: Elevated

temperatures can sometimes

lead to decomposition or side

reactions.

1. Ensure a nucleophile with

an appropriate pKa (<13) is

used. 2. Maintain the reaction

at room temperature unless

heating is necessary for

conversion.

Difficulty removing

triphenylphosphine oxide

1. Similar Polarity: The by-

products have polarities similar

1. After removing the solvent,

triturate the crude residue with
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(TPPO) and hydrazine by-

products.

to the desired product, causing

them to co-elute during

chromatography.

a solvent like diethyl ether or a

mixture of hexanes/ethyl

acetate to precipitate the by-

products before

chromatography. 2. Consider

using modified reagents like

polymer-supported PPh3 or

DCAD that allow for non-

chromatographic separation.[4]

[6]

Data Presentation
The following tables summarize quantitative data from representative Mitsunobu protocols

applied to quinidine and related hindered alcohols.

Table 1: Mitsunobu Azidation of Quinidine

Nucleop
hile
Source

Azodica
rboxylat
e

Reagent
s
(Equival
ents)

Solvent Temp. Time (h)
Yield
(%)

Referen
ce

DPPA DIAD

PPh₃

(1.5),

DIAD

(1.5),

DPPA

(1.5)

THF
0°C to

RT
12 55-60

(Adapted

from[1])

DPPA: Diphenylphosphoryl azide, DIAD: Diisopropyl azodicarboxylate, PPh₃:

Triphenylphosphine, THF: Tetrahydrofuran, RT: Room Temperature.

Table 2: Comparison of Nucleophiles for Inversion of a Hindered Alcohol

This table illustrates the critical role of nucleophile acidity, a key factor for the successful

inversion of quinidine.
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Alcohol Nucleophile
Azodicarbo
xylate

Conversion
(%)

Comments Reference

cis-Flavan-4-

ol
Acetic Acid DEAD / DIAD No Reaction

Nucleophile

is not acidic

enough.

[2]

cis-Flavan-4-

ol

p-

Nitrobenzoic

Acid

DEAD / DIAD High

More acidic

nucleophile

leads to

successful

inversion.

[2]

cis-Flavan-4-

ol

Chloroacetic

Acid
DEAD / DIAD High

Stronger acid

gives the best

results.

[2]

Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Inversion
of Quinidine to 9-epi-Quinine Benzoate
This protocol is a standard method for inverting the C9 alcohol of quinidine to its corresponding

benzoate ester, which can then be hydrolyzed to 9-epi-quinine.

Preparation: Under an inert atmosphere (Nitrogen or Argon), add quinidine (1.0 eq),

triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq) to a flame-dried round-bottom flask

equipped with a magnetic stir bar.

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids (approx. 0.1 M

concentration of quinidine).

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the

stirred solution. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 12-24 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Work-up:

Concentrate the reaction mixture under reduced pressure to remove the THF.

Dissolve the residue in a minimal amount of dichloromethane.

Add diethyl ether or hexanes to precipitate the triphenylphosphine oxide and hydrazine by-

products.

Filter the mixture through a pad of celite and wash the solid with cold diethyl ether.

Purification: Concentrate the filtrate and purify the crude product by flash column

chromatography on silica gel to isolate the 9-epi-quinine benzoate.

Protocol 2: One-Pot Mitsunobu Inversion and
Saponification of Quinidine
This refined protocol simplifies the process by combining the inversion and hydrolysis steps,

avoiding the isolation of the intermediate ester.

Mitsunobu Reaction:

Under an inert atmosphere, dissolve quinidine (1.0 eq), triphenylphosphine (2.0 eq), and

p-nitrobenzoic acid (1.5 eq) in anhydrous THF.

Cool the mixture to 0 °C and slowly add DIAD (2.0 eq).

Allow the reaction to warm to room temperature and stir until TLC analysis indicates

complete consumption of the starting material.

In-situ Saponification:

Cool the reaction mixture again to 0 °C.
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Add a solution of sodium hydroxide (e.g., 2M aqueous solution, 5.0 eq) and methanol to

the flask.

Stir vigorously at room temperature for 4-6 hours or until the ester intermediate is fully

hydrolyzed (as monitored by TLC).

Work-up and Purification:

Quench the reaction by adding water and extract the aqueous layer with an organic

solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude residue by flash column chromatography to isolate the final product, 9-

epi-quinine.
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1. Preparation & Reagent Addition

2. Reaction

3. Work-up & Purification

Quinidine, PPh3, Nucleophile
in Anhydrous THF

Cool to 0 °C

Add DIAD/DEAD
Dropwise

Warm to RT
Stir 12-24h

Monitor by TLC

Concentrate in vacuo

Precipitate By-products
(e.g., with Ether/Hexanes)

Filter

Column Chromatography

Inverted Product
(9-epi-Quinine derivative)
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Low Yield or
Incomplete Reaction?

Are reagents (PPh3, DIAD)
and solvent fresh/anhydrous?

Is the nucleophile's pKa < 13?

Yes

Use fresh/purified reagents
and anhydrous solvent.

No

Have reaction time and
stoichiometry been optimized?

Yes

Use a more acidic nucleophile
(e.g., p-nitrobenzoic acid).

No

Increase reaction time and/or
use 1.5-2.0 eq of reagents.

No

Improved Yield

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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